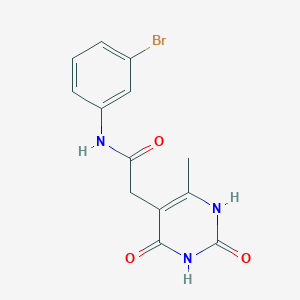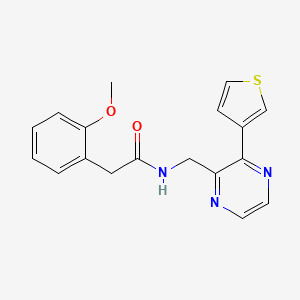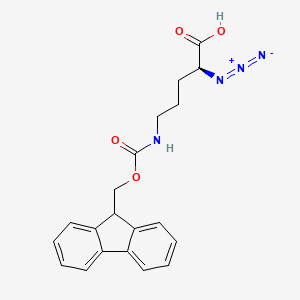![molecular formula C12H13ClN2O2 B2813383 tert-Butyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate CAS No. 1936703-05-7](/img/structure/B2813383.png)
tert-Butyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core structure
Preparation Methods
The synthesis of tert-Butyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate typically involves the reaction of 7-chloro-1H-pyrrolo[3,2-b]pyridine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydride to facilitate the formation of the carboxylate ester. The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity .
Chemical Reactions Analysis
tert-Butyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrrolo[3,2-b]pyridine core can undergo oxidation or reduction reactions, depending on the reagents used. For example, oxidation with agents like potassium permanganate can lead to the formation of pyridine N-oxides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate has several applications in scientific research:
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and drugs.
Biological Studies: Researchers use this compound to study the biological activity of pyrrolo[3,2-b]pyridine derivatives and their potential therapeutic effects.
Mechanism of Action
The mechanism of action of tert-Butyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the signaling pathways involved in cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and the reduction of inflammation .
Comparison with Similar Compounds
tert-Butyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate: This compound has a similar structure but with a bromine atom at the 5-position, which can lead to different reactivity and biological activity.
tert-Butyl 7-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate:
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and the resulting impact on its reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl 7-chloropyrrolo[3,2-b]pyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-7-5-9-10(15)8(13)4-6-14-9/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXSWQDZPDWHPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=NC=CC(=C21)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1,1-trifluoro-3-[(9-methyl-9H-purin-6-yl)amino]-2-phenylpropan-2-ol](/img/structure/B2813301.png)
![5-chloro-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}thiophene-2-carboxamide](/img/structure/B2813305.png)
![N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2813306.png)

![Methyl 3-[(4-bromo-2-chlorophenoxy)methyl]benzoate](/img/structure/B2813309.png)

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2813314.png)
![N-[1-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-1,4-dihydroquinolin-2-yl]pentanamide](/img/structure/B2813315.png)

![7-(4-Benzylpiperazine-1-carbonyl)-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2813317.png)
![[1-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride](/img/structure/B2813319.png)

![2-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-6-nitroaniline](/img/structure/B2813323.png)
